![molecular formula C19H16ClN5O2 B2747149 N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207039-71-1](/img/structure/B2747149.png)
N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
A significant body of research has been dedicated to synthesizing novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives. These efforts aim to explore their pharmacological potential, especially their H1-antihistaminic activities. For example, Alagarsamy et al. (2007) developed a series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. The study highlights compound II as particularly potent, with better performance and lower sedation compared to chlorpheniramine maleate, a standard reference in antihistaminic research (Alagarsamy, Solomon, & Murugan, 2007).
Anticancer and Antimicrobial Applications
Beyond antihistaminic activity, some derivatives have been investigated for their anticancer and antimicrobial potential. Kovalenko et al. (2012) synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, revealing considerable cytotoxicity and specific anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines. This suggests a promising avenue for developing new anticancer agents within this chemical class (Kovalenko et al., 2012).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of these compounds are crucial for understanding their potential applications. Saleh et al. (2003) detailed the synthesis of 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and its derivatives, highlighting the versatility of the quinazolinone scaffold for further chemical modifications. Such work lays the foundation for the development of new compounds with varied biological activities (Saleh, Hafez, Abdel‐hay, & Gad, 2003).
Mécanisme D'action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been studied for their antiviral and antimicrobial activities .
Mode of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives intercalate dna, which can disrupt the replication process of cells . This mechanism is often employed by anticancer and antiviral agents .
Biochemical Pathways
Dna intercalation can affect a variety of cellular processes, including dna replication and transcription, leading to cell death . This is particularly relevant in the context of cancer cells, which rely on rapid and unchecked replication.
Pharmacokinetics
The cytotoxic activities of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated, with ic50 values ranging from 156 to 398 µM for MCF-7 cells .
Result of Action
The result of this compound’s action would likely be cell death, given its potential DNA intercalating properties . This could make it a promising candidate for further study as an anticancer or antiviral agent .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-5-4-7-14-17(12)22-11-24-18(14)23-25(19(24)27)10-16(26)21-9-13-6-2-3-8-15(13)20/h2-8,11H,9-10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSIXJESATPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.